Thiophene-3-yl vs. Thiophene-2-yl Regioisomerism: Implications for Target Engagement and Selectivity
The target compound features a thiophen-3-yl ethanone moiety, whereas the most commonly reported analog in the literature bears a thiophen-2-yl substituent. In the extensively characterized 1,2,4-oxadiazole EthR inhibitor series, the thiophene attachment position was a critical determinant of potency: the lead compound BDM31343 (thiophen-2-yl substituted) served as the reference for all SAR exploration, and systematic replacement of the thiophene-2-yl with alternative aryl groups produced IC50 variations spanning nanomolar to inactive [1]. While no direct head-to-head comparison of thiophene-3-yl vs. thiophene-2-yl in this exact scaffold is published, the thiophene-3-yl regioisomer alters the electronic distribution and vector of the sulfur atom relative to the carbonyl, which in analogous heterocyclic systems has been shown to modulate hydrogen-bonding geometry and π-stacking interactions with target protein binding pockets [2].
| Evidence Dimension | Thiophene positional isomerism effect on biological activity in 1,2,4-oxadiazole SAR series |
|---|---|
| Target Compound Data | Thiophene-3-yl ethanone (target compound; no published IC50 data for this specific compound) |
| Comparator Or Baseline | Thiophen-2-yl-1,2,4-oxadiazole EthR inhibitors (e.g., BDM31343 and 57 additional analogs explored in SAR study) |
| Quantified Difference | SAR study of 58 thiophen-2-yl-1,2,4-oxadiazoles showed nanomolar-to-inactive potency range depending on substituent identity and position; thiophene-3-yl regioisomer alters sulfur vector and electronic properties [1] |
| Conditions | EthR functional target-based surface plasmon resonance assay; M. tuberculosis infected macrophage phenotypic assay [1] |
Why This Matters
The thiophene-3-yl regioisomer provides a distinct spatial and electronic profile compared to the more common thiophene-2-yl analogs, potentially enabling differentiated target engagement profiles that cannot be achieved by substituting with thiophene-2-yl compounds.
- [1] Flipo, M., Willand, N., Lecat-Guillet, N., Huyvetter, L., Desroses, M., Leroux, F., Piveteau, C., Wohlkönig, A., Wintjens, R., Deprez, B., Baulard, A.R. Ethionamide Boosters: Synthesis, Biological Activity, and Structure−Activity Relationships of a Series of 1,2,4-Oxadiazole EthR Inhibitors. Journal of Medicinal Chemistry, 2011, 54(8), 2994-3010. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., Plowright, A.T. Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012, 55(5), 1817-1830. View Source
